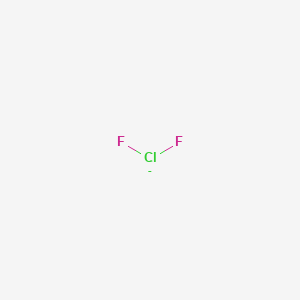
Difluorochlorate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluorochlorate(1-) is a halohalide.
Aplicaciones Científicas De Investigación
Selective Difluoromethylation and Monofluoromethylation Reactions
Fluorine atoms, including difluoromethyl and monofluoromethyl groups, are integral in life science and materials science-related applications. Difluoromethylation methods are crucial for developing CF(2)H- and CH(2)F-containing pharmaceuticals and agrochemicals. Selective difluoromethylation, which introduces CF(2)H and CH(2)F groups into organic molecules, is a key synthetic method due to its straightforward nature (Hu, Zhang, & Wang, 2009).
Electrophilic Fluorination with Selectfluor
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor, is a vital electrophilic fluorinating reagent. Its use as an effective route in electrophilic fluorination, which is essential for incorporating fluorine into organic molecules, is a significant area in synthetic and structural aspects of organofluorine compounds (Singh & Shreeve, 2004).
Synthesis of (1,1-Difluoroethyl)arenes
The difluoroethyl group (CF2CH3) is particularly interesting as it mimics the steric and electronic features of a methoxy group, bringing beneficial effects to target molecules. Methods for synthesizing (1,1-difluoroethyl)arenes, involving nucleophilic, electrophilic, and free radical fluorination or 1,1-difluoroethylation reactions, are essential in this domain (Li et al., 2018).
Chlorodifluoromethane-Triggered Formation of Difluoromethylated Arenes
Chlorodifluoromethane is an ideal difluoromethylating reagent, especially in forming difluoromethylated aromatic compounds significant in pharmaceuticals, agrochemicals, and materials. The palladium-catalyzed method of coupling Chlorodifluoromethane with arylboronic acids and esters represents a highly efficient way to generate difluoromethylated arenes (Feng et al., 2017).
Difluoroalkylation via Transition-Metal Catalysis
Difluoroalkylated compounds, due to the unique characteristics of the difluoromethylene (CF2) group, have a remarkable role in life and materials sciences. Transition-metal-catalyzed cross-coupling using difluoroalkyl halides as fluoroalkyl sources has become a pivotal strategy in synthesizing these compounds, offering efficient routes to a diverse range of difluoroalkylated (hetero)arenes (Feng, Xiao, & Zhang, 2018).
Aromatic Trifluoromethylation with Metal Complexes
Trifluoromethylated aromatic compounds, a major class of selectively fluorinated compounds, are critical in pharmaceuticals and agrochemicals. The development of new methods for the selective introduction of fluorine and fluorine-containing groups into organic molecules has been a key area of research, particularly involving metal complexes (Tomashenko & Grushin, 2011).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental biodegradability of polyfluoroalkyl chemicals, including perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), is a critical area of study. Understanding their degradation pathways, half-lives, and potential defluorination is essential for evaluating their environmental fate and effects (Liu & Avendaño, 2013).
Propiedades
Nombre del producto |
Difluorochlorate(1-) |
|---|---|
Fórmula molecular |
ClF2- |
Peso molecular |
73.45 g/mol |
InChI |
InChI=1S/ClF2/c2-1-3/q-1 |
Clave InChI |
WONOLTWTXSUXQB-UHFFFAOYSA-N |
SMILES canónico |
F[Cl-]F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



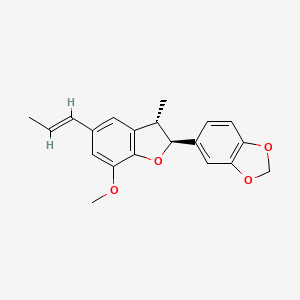
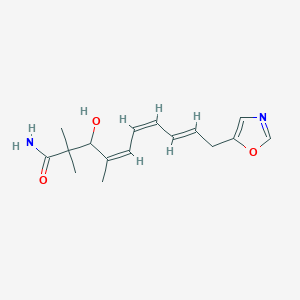
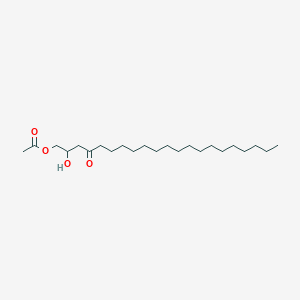
![2-Methoxy-3-methyl-[1,4]benzoquinone](/img/structure/B1254543.png)
![N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide](/img/structure/B1254547.png)
![(1R,2R,4S,5'S,6R,7S,8R,9R,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,14,16-triol](/img/structure/B1254549.png)
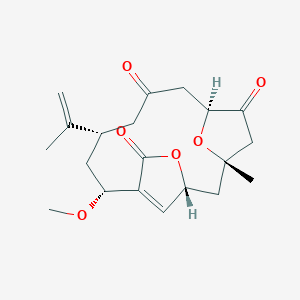
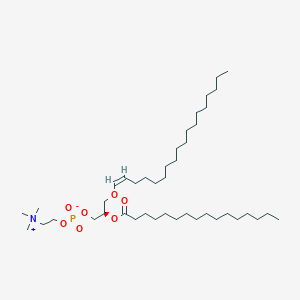
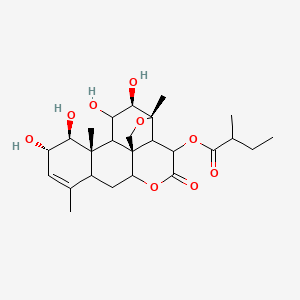
![1-Benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B1254555.png)
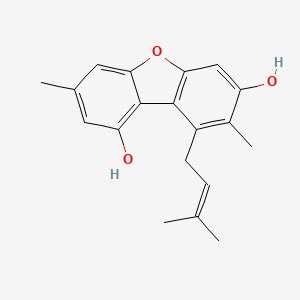
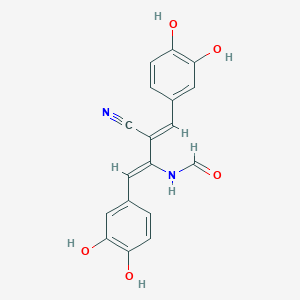
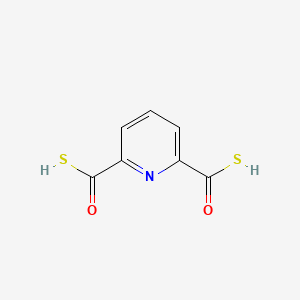
![N-[(3alpha,5beta,12alpha)-3,12-dihydroxy-7,24-dioxocholan-24-yl]glycine](/img/structure/B1254561.png)